molecular formula C7H8O2 B14422886 Methyl 3-methylidenecyclobut-1-ene-1-carboxylate CAS No. 86741-79-9

Methyl 3-methylidenecyclobut-1-ene-1-carboxylate

Cat. No.: B14422886
CAS No.: 86741-79-9
M. Wt: 124.14 g/mol
InChI Key: FPJXNIVZBJLXOR-UHFFFAOYSA-N
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Description

Methyl 3-methylidenecyclobut-1-ene-1-carboxylate is an organic compound with the molecular formula C7H8O2 It is a derivative of cyclobutene, featuring a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methylidenecyclobut-1-ene-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with a methylene source in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methylidenecyclobut-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3-methylidenecyclobut-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-methylidenecyclobut-1-ene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ester functional group can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

    Methyl cyclobut-1-ene-1-carboxylate: A similar compound with a slightly different structure, lacking the methylene group.

    Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate: Another derivative with additional methyl groups on the cyclobutene ring.

Uniqueness: Methyl 3-methylidenecyclobut-1-ene-1-carboxylate is unique due to the presence of the methylene group, which can influence its reactivity and interactions with other molecules. This structural feature may provide distinct advantages in certain applications, such as increased reactivity or specificity in chemical reactions.

Properties

CAS No.

86741-79-9

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

methyl 3-methylidenecyclobutene-1-carboxylate

InChI

InChI=1S/C7H8O2/c1-5-3-6(4-5)7(8)9-2/h3H,1,4H2,2H3

InChI Key

FPJXNIVZBJLXOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C)C1

Origin of Product

United States

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